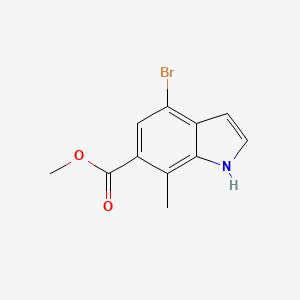

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate

Description

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate is a halogenated indole derivative featuring a bromine atom at the 4-position, a methyl group at the 7-position, and a carboxylate ester moiety at the 6-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry and organic synthesis due to their structural similarity to biologically active molecules, such as tryptophan and serotonin.

Properties

IUPAC Name |

methyl 4-bromo-7-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-8(11(14)15-2)5-9(12)7-3-4-13-10(6)7/h3-5,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPWRDDPMYKYLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1C(=O)OC)Br)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization via Hydrazone Intermediate and Zinc Chloride Catalysis

A notable method for preparing 4-bromo-7-methyl-indole carboxylates involves cyclization of ethyl pyruvate derivatives with 5-bromo-2-methylphenylhydrazine hydrochloride in the presence of anhydrous zinc chloride under nitrogen atmosphere. This process yields ethyl 4-bromo-7-methylindole-2-carboxylate, which can be subsequently modified to the methyl ester at position 6 by positional isomerization or functional group transformation.

| Step | Reagents/Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | 5-bromo-2-methylphenylhydrazine hydrochloride + ethyl pyruvate | Formation of hydrazone intermediate under stirring | Intermediate formation |

| 2 | Anhydrous ZnCl2, ethylene glycol solvent, N2 atmosphere, 160 ± 5 °C, 2.5-4 hours | Cyclization to form ethyl 4-bromo-7-methylindole-2-carboxylate | 59.9% to 66.1% yield; purity 98.3%-98.8% (HPLC) |

| 3 | Acidification with 36% HCl, extraction with ethyl acetate, crystallization from ethanol/n-hexane | Purification of cyclized product | Melting point 129-131 °C |

This method is industrially promising due to moderate yields and high purity, although the starting hydrazine derivative is relatively costly and requires careful handling.

Halogenation and Functional Group Manipulation on Indole Core

Alternative approaches include:

- Starting from 7-methylindole derivatives, regioselective bromination at the 4-position using brominating agents under controlled conditions.

- Subsequent carboxylation or esterification at the 6-position, often via directed lithiation or metalation followed by reaction with electrophilic carbonyl sources.

For example, bromination can be achieved using N-bromosuccinimide (NBS) or molecular bromine under mild conditions to selectively brominate the 4-position due to electronic and steric effects imparted by the 7-methyl substituent.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The cyclization method using hydrazone intermediates is well-documented for producing 4-bromo-7-methylindole carboxylates with high purity and reasonable yield, making it a preferred route for scale-up synthesis.

- Regioselective bromination strategies allow for late-stage functionalization, offering synthetic flexibility but potentially lower overall yields due to multiple steps and purification challenges.

- Palladium-catalyzed carbonylation offers a direct route to methyl esters but requires handling of toxic CO gas and expensive catalysts, limiting its use to specialized laboratories.

- The choice of method depends on availability of starting materials, scale, and required purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl and carboxylate ester groups.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Ester Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while ester hydrolysis produces the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. The exact mechanism depends on the specific biological context and the target molecule involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate with related indole derivatives, focusing on substituent positions, functional groups, and inferred properties.

Structural Analogues and Substitution Patterns

Key structural analogs identified in the evidence include:

Key Differences and Implications

Substituent Position Effects: The 4-bromo substitution in the target compound contrasts with analogs like Methyl-3-bromo-1H-indole-2-carboxylate (3-Br). The 6-carboxylate ester group distinguishes the target compound from analogs like 7-bromo-1H-indole-6-carbonitrile (6-CN). The ester group likely improves solubility in polar organic solvents compared to the nitrile, which is more hydrophobic .

Functional Group Variations: Methoxy vs. This could enhance aqueous solubility but reduce membrane permeability compared to the target compound . Indole vs. Indazole: 5-Bromo-7-methyl-1H-indazole introduces a second nitrogen in the aromatic ring (indazole core), which may alter basicity and metal-binding properties compared to the indole scaffold .

Similarity Scores :

- The high similarity score (0.92) between the target compound and 4-Bromo-7-methyl-1H-indole (CAS 15936-81-9) highlights the critical role of the 4-Br and 7-CH₃ groups in defining structural identity. The addition of the 6-carboxylate ester in the target compound likely modifies its steric profile and synthetic utility .

Biological Activity

Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including oncology, infectious diseases, and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 254.08 g/mol. The presence of a bromine atom at the 4-position and a methyl group at the 7-position of the indole ring, along with a carboxylate group at the 6-position, contributes to its unique reactivity and biological activity.

Target Interactions:

this compound interacts with several biological targets, influencing various signaling pathways. Its mechanism of action primarily involves:

- Enzyme Inhibition: The compound has been shown to inhibit enzymes involved in cancer cell proliferation and other metabolic processes.

- Receptor Binding: It may bind to specific receptors, modulating cellular responses and gene expression .

Biochemical Pathways:

The compound is noted for its involvement in multiple biochemical pathways, including:

- Antiviral Activity: It has shown potential as an inhibitor of hepatitis C virus NS5B polymerase.

- Anticancer Properties: Research indicates that this indole derivative can inhibit tumor growth and induce apoptosis in cancer cells .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity: Studies have demonstrated its efficacy in inhibiting various cancer cell lines through apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 12.5 | Apoptosis induction |

| MCF7 (Breast) | 10.0 | Cell cycle arrest |

| HeLa (Cervical) | 15.0 | Enzyme inhibition |

- Antimicrobial Effects: The compound has shown activity against several bacterial strains, suggesting potential as an antibacterial agent.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Case Studies

Case Study: Anticancer Efficacy

In a study examining the effects of this compound on cancer cells, researchers treated A549 lung cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. Flow cytometry analysis revealed increased levels of phospho-histone H3 (PH3), indicating enhanced mitotic activity in treated cells compared to controls .

Case Study: Antiviral Activity

Another investigation focused on the antiviral properties of the compound against hepatitis C virus (HCV). The study found that this compound inhibited HCV replication in vitro by targeting the NS5B polymerase enzyme, demonstrating its potential as a therapeutic agent for viral infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-bromo-7-methyl-1H-indole-6-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized indole scaffold. For example, regioselective bromination at the 4-position of a 7-methylindole derivative can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C). Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water. Purity (>97%) is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR : and NMR are essential for confirming substitution patterns. For instance, the methyl ester group (COOCH) typically appears as a singlet at ~3.8–4.0 ppm in NMR and ~165–170 ppm in NMR. The bromine substituent induces deshielding in adjacent protons.

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves ambiguities in regiochemistry. Bond angles and torsion angles (e.g., C4–C5–Br1) should align with density functional theory (DFT) calculations.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 284.0124 for CHBrNO).

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal : Halogenated organic waste must be segregated and treated via incineration to prevent environmental release of brominated byproducts .

Advanced Research Questions

Q. How can researchers address contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray)?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions in NMR vs. solid-state X-ray data). To resolve this:

- Perform variable-temperature NMR to assess conformational flexibility.

- Compare DFT-optimized structures (using Gaussian or ORCA) with X-ray coordinates. Adjust computational models to include solvent effects (e.g., PCM for NMR) .

Q. What strategies improve regioselective bromination in polyfunctional indole derivatives like this compound?

- Methodological Answer :

- Directing Groups : The 7-methyl group may sterically hinder bromination at adjacent positions, favoring 4-bromo substitution.

- Lewis Acid Catalysis : Use of FeCl or ZnBr can enhance selectivity by coordinating to the indole nitrogen, directing electrophilic attack .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0°C) favor kinetic products (4-bromo), while higher temperatures may lead to rearrangement.

Q. How can computational modeling guide the design of derivatives for target-binding studies?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity to biological targets (e.g., kinases or GPCRs). Focus on the bromine atom’s role in halogen bonding.

- ADMET Prediction : Tools like SwissADME evaluate bioavailability, ensuring the methyl ester does not introduce metabolic instability .

Q. What experimental evidence supports the compound’s potential as a pharmacophore in drug discovery?

- Methodological Answer :

- SAR Studies : Modify the bromine or ester group and test activity in assays (e.g., antiproliferative screens). Retain the 7-methyl group for lipophilicity.

- Crystallographic Data : Co-crystallization with target proteins (e.g., using SHELX ) validates binding modes. For example, the bromine may occupy a hydrophobic pocket in kinase inhibitors .

Data Contradiction Analysis Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.